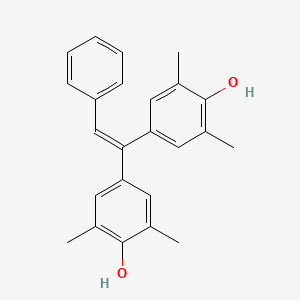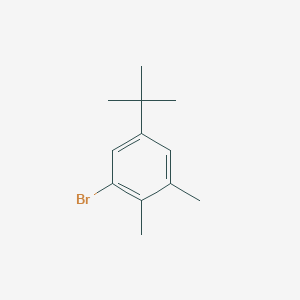
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and dimethyl substituents. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-trimethylbenzene (mesitylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is employed.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is the corresponding hydrogenated benzene derivative.
Scientific Research Applications
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, signal transduction, and other cellular processes, depending on its specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-3,5-dimethyl-: Similar structure but lacks the tert-butyl group.
Benzene, 1-bromo-2,4,6-trimethyl-: Similar structure with different methyl group positions.
Benzene, 1-chloro-5-(1,1-dimethylethyl)-2,3-dimethyl-: Similar structure with chlorine instead of bromine.
Uniqueness
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and tert-butyl group makes it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
61024-97-3 |
|---|---|
Molecular Formula |
C12H17Br |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-bromo-5-tert-butyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-11(13)9(8)2/h6-7H,1-5H3 |
InChI Key |
MKOFENJYAHJXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
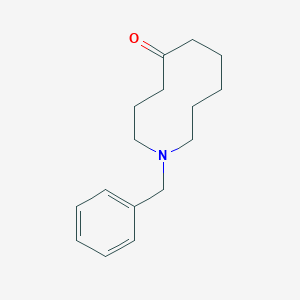
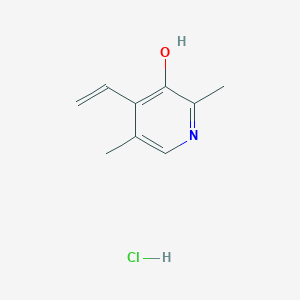

![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
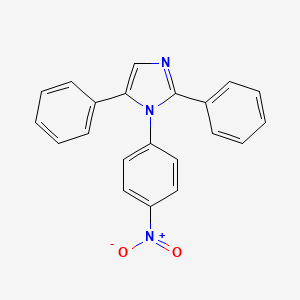
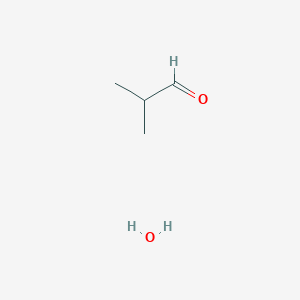
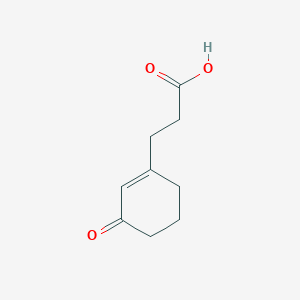
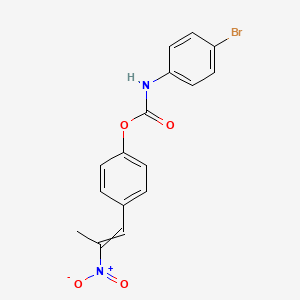
methyl}oxophosphanium](/img/structure/B14586250.png)
